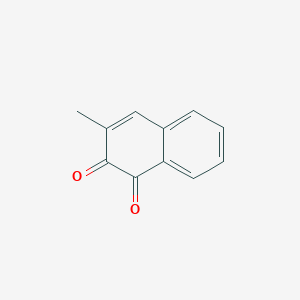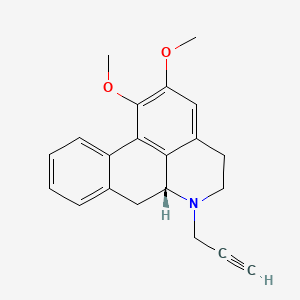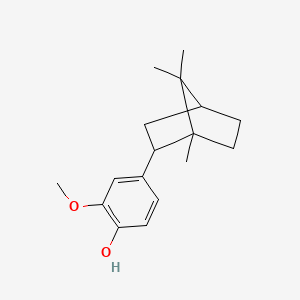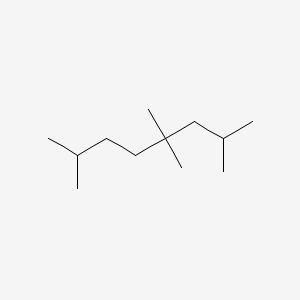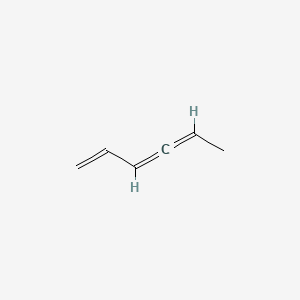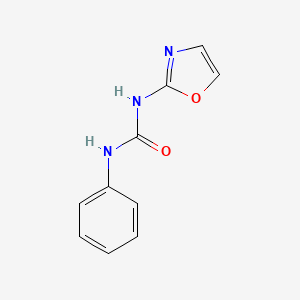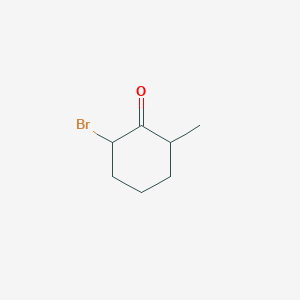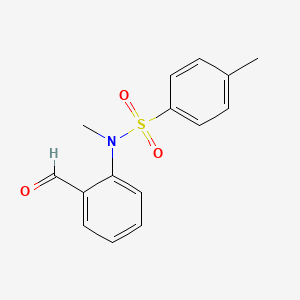
N-(2-Formylphenyl)-N,4-dimethylbenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Formylphenyl)-N,4-dimethylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry due to their antimicrobial properties. This particular compound features a formyl group attached to a phenyl ring, which is further connected to a dimethylbenzene sulfonamide moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Formylphenyl)-N,4-dimethylbenzene-1-sulfonamide typically involves the condensation of anthranilic aldehydes with aryl ethenesulfonyl chlorides. This reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like acetonitrile . The reaction proceeds efficiently, yielding the desired product in good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
N-(2-Formylphenyl)-N,4-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the sulfonamide group.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted sulfonamides.
科学的研究の応用
N-(2-Formylphenyl)-N,4-dimethylbenzene-1-sulfonamide has several applications in scientific research:
作用機序
The mechanism of action of N-(2-Formylphenyl)-N,4-dimethylbenzene-1-sulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in microorganisms, leading to their death .
類似化合物との比較
Similar Compounds
- N-(2-Formylphenyl)-N-methylcinnamamide
- N-(2-Formylphenyl)-4-methoxybenzenesulfonamide
- N-(2-Formylphenyl)naphthalene-2-sulfonamide
Uniqueness
N-(2-Formylphenyl)-N,4-dimethylbenzene-1-sulfonamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both formyl and sulfonamide groups allows for diverse chemical transformations and potential therapeutic applications .
特性
CAS番号 |
34161-94-9 |
|---|---|
分子式 |
C15H15NO3S |
分子量 |
289.4 g/mol |
IUPAC名 |
N-(2-formylphenyl)-N,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C15H15NO3S/c1-12-7-9-14(10-8-12)20(18,19)16(2)15-6-4-3-5-13(15)11-17/h3-11H,1-2H3 |
InChIキー |
HSXCAJUMOYCGBU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=CC=C2C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


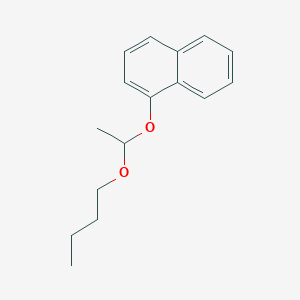
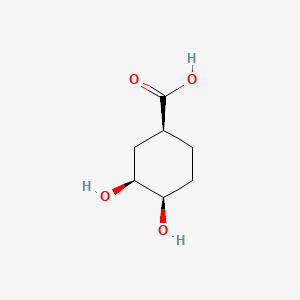
![3-(4-Chlorophenyl)-1-[5-methyl-2-(methylsulfanyl)phenyl]prop-2-en-1-one](/img/structure/B14684836.png)
![Phenol, 2-[[(2-hydroxy-1,1-dimethylethyl)amino]methyl]-](/img/structure/B14684842.png)
